molecular formula C19H17N3O3S B14255007 (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B14255007
M. Wt: 367.4 g/mol
InChI Key: SYJFTPIWPDZSHU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving reagents such as thionyl chloride, dimethylformamide, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: shares similarities with other compounds that have aromatic amide and thioamide groups.

    N-(2-cyanophenyl)-N’-phenylthiourea: Another compound with a similar thioamide structure.

    3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Similar in having the 3,4-dimethoxyphenyl group and the prop-2-enamide structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H17N3O3S/c1-24-16-9-7-13(11-17(16)25-2)8-10-18(23)22-19(26)21-15-6-4-3-5-14(15)12-20/h3-11H,1-2H3,(H2,21,22,23,26)/b10-8+

InChI Key

SYJFTPIWPDZSHU-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.